(Z)-2-Bromo-1-phenylethen-1-ol
Description
Contextual Significance of Halogenated Vinyl Alcohols (Enols) in Modern Organic Synthesis
Halogenated vinyl alcohols are a unique subclass of enols that feature a halogen substituent on the double bond. This structural feature imparts distinct reactivity, making them valuable intermediates in organic synthesis. Alkenyl halides are pivotal in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, notably as substrates in transition metal-catalyzed cross-coupling reactions. mdpi.com The vinyl halide moiety within haloenols can be leveraged for such transformations. acs.org
Furthermore, the enol functional group itself is a potent nucleophile and can also act as a precursor to ketones and aldehydes through tautomerization. The presence of a halogen atom modulates the electronic properties of the enol system, influencing its stability and reactivity. For instance, β-haloenol esters, which share structural similarities, are recognized as versatile building blocks in synthetic organic chemistry. researchgate.net The strategic placement of a halogen atom can influence the regioselectivity and stereoselectivity of subsequent reactions.
Historical Development and Theoretical Frameworks of Enol Chemistry and Stereoselectivity
The concept of enols dates back to the late 19th century with the discovery of keto-enol tautomerism. masterorganicchemistry.com Initially, enols were considered transient, unstable species. However, extensive research has elucidated the factors governing their stability and has led to the development of methods for their generation and utilization in synthesis. Generally, the keto tautomer is more stable than the enol form, largely because the C=O double bond is significantly stronger than a C=C double bond. masterorganicchemistry.com
The formation of enols and their corresponding enolates can be achieved under both acidic and basic conditions. jove.com The stereochemistry of the resulting enol or enolate is a critical aspect of modern organic synthesis, as it dictates the stereochemical outcome of subsequent reactions, such as aldol (B89426) additions and alkylations. masterorganicchemistry.comjove.com In the case of (Z)-2-Bromo-1-phenylethen-1-ol, the "Z" designation specifies the stereochemistry of the substituents about the carbon-carbon double bond, with the bromo and phenyl groups on the same side.
Theoretical studies, often employing quantum chemical calculations, have provided deep insights into the structure, stability, and reactivity of enols. acs.orgacs.org For the simplest enol, vinyl alcohol, theoretical investigations have explored its reaction mechanisms, such as its oxidation in the atmosphere. acs.orgacs.orgosti.gov These computational approaches can also predict the relative stabilities of different conformers and the energy barriers for various reaction pathways, which is invaluable for understanding and predicting the behavior of more complex enols like this compound. scispace.com
Current Research Landscape and Underexplored Aspects of this compound and Analogous Systems
Current research in the field of halogenated enols is vibrant, with a focus on developing new synthetic methods and applications. For example, silver-catalyzed difunctionalization of terminal alkynes has emerged as a highly regio- and stereoselective method for the synthesis of (Z)-β-haloenol acetates. acs.org This suggests a potential pathway to access precursors of this compound.
Despite these advances, the direct study and characterization of specific, simple haloenols like this compound appear to be limited in the published literature. Much of the research has focused on more complex systems or haloenol derivatives like esters and lactones. mdpi.comresearchgate.netuga.edu The inherent instability of many simple enols often necessitates their in situ generation and immediate use in subsequent reactions.
Therefore, several aspects of this compound remain underexplored. These include:
Isolation and Characterization: Detailed spectroscopic and structural data for the isolated this compound are not readily available, suggesting challenges in its synthesis and/or stability.
Reactivity Profile: A systematic investigation of its reactivity with a diverse range of electrophiles and nucleophiles would be beneficial to fully map its synthetic utility.
Catalytic Asymmetric Reactions: The development of catalytic enantioselective reactions utilizing this prochiral enol as a substrate would be a significant advancement, opening doors to the synthesis of chiral molecules.
Theoretical Studies: While general principles can be inferred, specific high-level theoretical calculations on this compound would provide precise data on its geometric and electronic structure, as well as its reaction energetics.
The exploration of these underexplored areas holds the promise of expanding the synthetic chemist's toolbox and deepening our fundamental understanding of this fascinating class of reactive intermediates.
Structure
3D Structure
Properties
CAS No. |
780706-50-5 |
|---|---|
Molecular Formula |
C8H7BrO |
Molecular Weight |
199.04 g/mol |
IUPAC Name |
(Z)-2-bromo-1-phenylethenol |
InChI |
InChI=1S/C8H7BrO/c9-6-8(10)7-4-2-1-3-5-7/h1-6,10H/b8-6- |
InChI Key |
LRWRBVJOXUVMHR-VURMDHGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/Br)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=CBr)O |
Origin of Product |
United States |
Advanced Methodologies for the Stereoselective Synthesis of Z 2 Bromo 1 Phenylethen 1 Ol
Strategies for Carbon-Bromine Bond Formation on Enolic Systems
The direct formation of a carbon-bromine bond on an enol or enolate system is a primary strategy for synthesizing vinyl bromides. Achieving high stereoselectivity in this process is challenging and often depends on the precise control of reaction conditions and the nature of the substrate and reagents.
Regioselective and Stereocontrolled Bromination of Phenylacetaldehyde (B1677652) Enolates or Equivalents
The direct bromination of an enolate generated from phenylacetaldehyde offers a conceptually straightforward route to the target compound. The process involves the deprotonation of phenylacetaldehyde to form the corresponding enolate, which is then trapped by an electrophilic bromine source. The stereochemical outcome of this reaction is influenced by the geometry of the enolate formed. Phenylacetaldehyde can form both cis- and trans-enols and enolates. rsc.org The equilibrium ratio of these isomers can be influenced by the solvent and base used, with studies in aqueous solutions showing cis:trans ratios of 35:65 in neutral conditions and 20:80 in basic solutions where enolate ions predominate. rsc.org
Kinetic or thermodynamic control over enolate formation, followed by rapid trapping with a brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br₂), is crucial for stereoselectivity. The choice of base, solvent, and temperature can dictate the predominant enolate isomer and, consequently, the stereochemistry of the resulting vinyl bromide.
Table 1: Factors Influencing Stereoselectivity in Enolate Bromination
| Factor | Influence on Stereochemistry | Rationale |
|---|---|---|
| Base | Can favor kinetic (less stable) or thermodynamic (more stable) enolate. | Bulky bases like Lithium diisopropylamide (LDA) often favor the kinetic enolate. |
| Solvent | Affects enolate geometry and aggregation. | Aprotic solvents like Tetrahydrofuran (THF) are common for enolate generation. |
| Temperature | Lower temperatures favor kinetic control. | Reduces the rate of equilibration to the thermodynamic enolate. |
| Brominating Agent | Must react faster than enolate isomerization. | Reagents like NBS are often used for controlled bromination. |
Halogenation of Alkenes and Subsequent Rearrangements Leading to the (Z)-Enol Geometry
An alternative approach involves the halogenation of a suitably substituted alkene precursor, followed by a rearrangement to generate the desired enol structure. A common strategy in this category is halocycloetherification, where an alkene with a nearby hydroxyl group reacts with an electrophilic halogen source. nih.gov This process, however, typically leads to cyclic ethers rather than the free enol.
A more relevant pathway could involve the formation of a halohydrin from an appropriate styrenic precursor, followed by a base-induced rearrangement. The stereochemistry of the initial halohydrin formation and the subsequent elimination or rearrangement steps would need to be carefully controlled to yield the (Z)-enol geometry. Such multi-step sequences can be complex, and achieving high stereoselectivity often requires carefully designed substrates and reaction conditions to govern the stereochemical outcome of each step. nih.gov
Synthesis via Functional Group Interconversions on Pre-existing Vinyl Structures
These methods begin with a molecule that already contains the vinyl framework and modify its functional groups to arrive at the target enol. This approach leverages the stereospecificity of reactions on the double bond.
Stereoselective Hydrobromination Pathways of Phenylacetylenes and Subsequent Enolization
The addition of hydrogen bromide (HBr) across the triple bond of phenylacetylene (B144264) is a powerful method for creating vinyl bromides. The stereochemical outcome of this reaction—either syn- or anti-addition—determines whether the (E)- or (Z)-vinyl bromide is formed. The resulting vinyl bromide can then exist in equilibrium with its enol tautomer, (Z)-2-Bromo-1-phenylethen-1-ol.
Radical-initiated hydrobromination of alkynes typically results in anti-addition, which would lead to the (E)-isomer from a terminal alkyne like phenylacetylene. In contrast, electrophilic addition can proceed via either syn- or anti-pathways depending on the conditions. More advanced methods, such as haloboration, offer excellent control over stereochemistry. For instance, the syn-bromoboration of an alkyne with BBr₃, followed by protonolysis, can yield a (Z)-vinyl bromide with high stereoselectivity. organic-chemistry.orgnih.gov
Table 2: Selected Methods for Stereoselective Synthesis of Vinyl Bromides from Alkynes
| Method | Reagents | Stereoselectivity | Product Type |
|---|---|---|---|
| Hydrobromination | HBr, peroxides | anti-addition | (E)-Vinyl bromide |
| Bromoboration | 1. BBr₃; 2. Acetic Acid | syn-addition | (Z)-Vinyl bromide |
| Silver-Catalyzed Difunctionalization | NBS, Ag(I) catalyst, Acetic Acid | Z-selective | (Z)-β-bromoenol acetate (B1210297) |
A silver-catalyzed reaction of terminal alkynes can directly produce (Z)-β-haloenol acetate derivatives, which are precursors to the desired enol. organic-chemistry.org
Chemoselective Elimination Reactions from Vicinal Dibromo Precursors for (Z)-Olefin Formation
This strategy involves the synthesis of a 1-phenyl-1,2-dibromoethane derivative, followed by a stereoselective elimination of one equivalent of HBr. The stereochemistry of the elimination reaction is key to forming the (Z)-alkene. According to the principles of E2 elimination, an anti-periplanar arrangement between the departing hydrogen and bromide is required.
By starting with the appropriate diastereomer of the dibromo precursor, the (Z)-vinyl bromide can be obtained selectively. For example, the microwave-assisted debrominative decarboxylation of anti-2,3-dibromoalkanoic acids in the presence of a base like triethylamine (B128534) (Et₃N) has been shown to produce (Z)-1-bromo-1-alkenes with high stereoselectivity and in excellent yields. organic-chemistry.orgorganic-chemistry.org This method provides a rapid and efficient route to Z-vinyl bromides from readily available precursors. researchgate.net
Elucidation of Reaction Mechanisms and Transformations of Z 2 Bromo 1 Phenylethen 1 Ol
Mechanistic Pathways of Enol-Keto Tautomerism to 2-Bromo-1-phenylethanone
Enol-keto tautomerism is an equilibrium process in which the unstable enol form, (Z)-2-bromo-1-phenylethen-1-ol, interconverts to the generally more stable keto form, 2-bromo-1-phenylethanone. masterorganicchemistry.comyoutube.com This transformation involves the migration of a proton and the shifting of a double bond. The net process is the transfer of a proton from the hydroxyl oxygen to the α-carbon. wikipremed.com
The equilibrium between an enol and its corresponding keto form is governed by thermodynamic principles. For most simple aldehydes and ketones, the equilibrium heavily favors the keto form due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. masterorganicchemistry.com However, several structural factors can influence the relative stability of the enol tautomer.
In the case of this compound, the enol form experiences stabilization from conjugation of the carbon-carbon double bond with the phenyl ring. libretexts.org This delocalization of π-electrons lowers the energy of the enol, shifting the equilibrium slightly more in its favor compared to a non-conjugated enol. Despite this, the keto form, 2-bromo-1-phenylethanone, is expected to be the thermodynamically favored product under most conditions.
The rate at which this equilibrium is achieved is subject to kinetic control. The uncatalyzed interconversion is typically slow because it involves the breaking of a C-H sigma bond and a C-O pi bond. masterorganicchemistry.com The energy barrier for this uncatalyzed process is significant. Therefore, catalysts are often required to facilitate the tautomerization at a practical rate.
Tautomerization can be significantly accelerated by the presence of acid or base catalysts. libretexts.org
Acid-Catalysis: Under acidic conditions, the process involves two key steps:
Protonation: The carbon-carbon double bond of the enol acts as a nucleophile and is protonated at the α-carbon by an acid catalyst (e.g., H₃O⁺). This is the rate-determining step and results in the formation of a resonance-stabilized oxonium ion intermediate. libretexts.org
Deprotonation: A base (e.g., H₂O) removes the proton from the positively charged oxygen atom, yielding the neutral keto product and regenerating the acid catalyst. libretexts.org
Base-Catalysis: Under basic conditions, the mechanism proceeds via an enolate intermediate:
Deprotonation: A base (e.g., OH⁻) removes the acidic proton from the enolic hydroxyl group, forming a resonance-stabilized enolate anion.
Protonation: The enolate anion is then protonated at the α-carbon by a proton source (e.g., H₂O), which regenerates the base catalyst and forms the final keto tautomer. libretexts.org
The position of the keto-enol equilibrium is highly sensitive to the solvent environment. masterorganicchemistry.com The polarity of the solvent can affect the relative stability of the two tautomers.
Polar Protic Solvents (e.g., water, ethanol): These solvents can act as both hydrogen bond donors and acceptors. They can stabilize the more polar keto form through dipole-dipole interactions and hydrogen bonding with the carbonyl oxygen. This generally shifts the equilibrium in favor of the keto tautomer.
Nonpolar Aprotic Solvents (e.g., carbon tetrachloride, hexane): In less polar solvents, the enol form can be relatively more stable. This increased stability is often attributed to the formation of stabilizing intramolecular hydrogen bonds, where the enolic hydroxyl hydrogen interacts with an acceptor atom within the same molecule. masterorganicchemistry.comyoutube.comlibretexts.org For this compound, an intramolecular hydrogen bond could potentially form between the enolic hydrogen and the bromine atom, which would enhance the stability of the enol form in nonpolar environments.
The following table illustrates the general effect of solvent polarity on the percentage of enol at equilibrium for a model compound, demonstrating the significant influence of the solvent.
| Solvent | Polarity | Typical % Enol at Equilibrium |
| Water (D₂O) | High | < 2% |
| Acetonitrile | Medium | ~6% |
| Carbon Tetrachloride (CCl₄) | Low | ~49% |
| Data based on the tautomeric equilibrium of acetoacetic acid as a representative example. masterorganicchemistry.com |
Electrophilic and Nucleophilic Reactivity Profiles of the Enolic Moiety
The enolic structure of this compound features two primary sites of reactivity: the nucleophilic carbon-carbon double bond and the hydroxyl group.
The π-bond of the enol is electron-rich, making it susceptible to attack by electrophiles in addition reactions. youtube.com The addition of an unsymmetrical electrophilic reagent (E-Nu) to the double bond can potentially yield two different constitutional isomers (regioisomers). masterorganicchemistry.com The outcome of the reaction is dictated by the regioselectivity, which is determined by the electronic effects of the substituents on the double bond.
The regioselectivity of these additions can often be predicted by Markovnikov's rule , which states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the proton adds to the carbon atom that has the greater number of hydrogen atoms. dalalinstitute.comlumenlearning.com The underlying principle is the formation of the more stable carbocation intermediate during the reaction. dalalinstitute.com
For this compound, the substituents are:
C1 (attached to -OH and -C₆H₅): The hydroxyl group is a strong electron-donating group through resonance, which would stabilize a positive charge on the adjacent carbon (C2). The phenyl group can also stabilize a charge through resonance.
C2 (attached to -Br and -H): The bromine atom is electron-withdrawing via induction but can donate a lone pair through resonance.
In an electrophilic addition (e.g., with HBr), the initial protonation will occur at the carbon that results in the more stable carbocation. Protonation at C2 would place the positive charge on C1, where it is stabilized by resonance with both the hydroxyl group's lone pair and the phenyl ring. This is a highly stabilized carbocation. Therefore, the nucleophile (Br⁻) would subsequently attack C1. This outcome follows the principle behind Markovnikov's rule. lumenlearning.com
The table below summarizes the predicted regiochemical outcomes for the addition of various electrophiles.
| Reagent (E-Nu) | Electrophile (E⁺) | Nucleophile (Nu⁻) | Predicted Major Product Attachment | Rationale |
| H-Br | H⁺ | Br⁻ | H⁺ adds to C2, Br⁻ adds to C1 | Formation of the more stable carbocation at C1, stabilized by -OH and -C₆H₅. dalalinstitute.comlumenlearning.com |
| Br-Br | Br⁺ | Br⁻ | Br⁺ adds to C2, Br⁻ adds to C1 | Formation of a bromonium ion intermediate, followed by nucleophilic attack at the more substituted carbon (C1). |
| H₂O (H⁺ cat.) | H⁺ | H₂O | H⁺ adds to C2, H₂O adds to C1 | Formation of the more stable carbocation at C1. |
The stereochemistry of the addition (whether the two new groups add to the same side, syn-addition, or opposite sides, anti-addition) depends on the reaction mechanism. masterorganicchemistry.comdalalinstitute.com For example, the addition of halogens like Br₂ typically proceeds through a cyclic bromonium ion intermediate, leading to an anti-addition of the two bromine atoms. dalalinstitute.com
The hydroxyl group of this compound behaves similarly to that of an alcohol and can undergo nucleophilic reactions such as etherification and esterification. These reactions result in the formation of enol ethers and enol esters, respectively.
Etherification: Enol ethers can be synthesized under basic conditions. The enol is first deprotonated by a strong base (e.g., sodium hydride, NaH) to form the corresponding enolate. This highly nucleophilic enolate then reacts with an alkyl halide (e.g., methyl iodide) in a Williamson ether synthesis-type reaction to yield the enol ether.
Esterification: Enol esters are typically formed by reacting the enol with an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride), usually in the presence of a non-nucleophilic base like pyridine. The base serves to neutralize the HCl or carboxylic acid byproduct that is formed during the reaction. These enol esters are valuable synthetic intermediates.
Transformations Involving the Vinylic Bromine Substituent
The bromine atom attached to the sp2-hybridized carbon atom is a versatile functional group that enables numerous synthetic transformations. Its departure as a bromide ion is central to several reaction pathways.
Nucleophilic vinylic substitution (SNV) on a substrate like this compound involves the replacement of the vinylic bromine atom by a nucleophile. Unlike SN1 and SN2 reactions at sp3-hybridized carbons, these substitutions at vinylic carbons proceed through different mechanisms due to the higher bond strength of the C(sp2)-Br bond and the steric hindrance of the double bond. The primary mechanism anticipated for this substrate is the addition-elimination pathway.
The addition-elimination mechanism proceeds in two steps:
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the bromine atom, leading to the formation of a resonance-stabilized carbanionic intermediate. The presence of the adjacent phenyl group can provide further stabilization to this intermediate through delocalization of the negative charge.
Elimination: The intermediate then eliminates the bromide leaving group, restoring the carbon-carbon double bond and resulting in the substituted product.
The stereochemistry of the starting material plays a crucial role in the reaction's outcome. While some SNV reactions proceed with retention of configuration, others can lead to inversion or a mixture of stereoisomers, depending on the specific reactants, solvent, and reaction conditions. For this compound, the interplay between the hydroxyl and phenyl groups influences the stability of the intermediate and the stereochemical course of the reaction.
Table 1: Mechanistic Aspects of Nucleophilic Vinylic Substitution
| Mechanism | Key Features | Intermediate | Stereochemical Outcome |
| Addition-Elimination | Rate is dependent on both substrate and nucleophile. | Resonance-stabilized carbanion. | Varies; can be retention, inversion, or mixture. |
| Elimination-Addition | Involves a benzyne-like intermediate (less likely for this substrate). | Alkyne or allene (B1206475) intermediate. | Often results in a mixture of regioisomers. |
Research into the interaction of similar compounds, such as 2-bromo-1-arylethanone derivatives, with nucleophiles like imidazole (B134444) has been explored through computational studies to understand reaction pathways and chemical reactivity. semanticscholar.org
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and vinyl halides are excellent substrates for these transformations. chemie-brunschwig.ch A critical advantage of these reactions is their ability to proceed with high stereochemical fidelity, meaning the configuration of the double bond in the starting material is retained in the product. oup.comacs.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples a vinyl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. chemie-brunschwig.ch The catalytic cycle involves the oxidative addition of the vinyl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the final product and regenerate the catalyst. Each of these steps generally proceeds with retention of the double bond's stereochemistry. chemie-brunschwig.chrsc.org
Sonogashira Coupling: The Sonogashira reaction is a highly efficient method for forming a C(sp2)-C(sp) bond by coupling a vinyl halide with a terminal alkyne. libretexts.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. wikipedia.orgorganic-chemistry.org The mechanism is understood to involve separate palladium and copper catalytic cycles. researchgate.net The oxidative addition of the vinyl bromide to the palladium(0) species is stereoretentive, ensuring that the (Z)-configuration of the substrate is transferred to the resulting conjugated enyne product. libretexts.orgresearchgate.net
Heck Reaction: While the Heck reaction more commonly involves the coupling of a halide with an alkene, vinyl halides can also be used. The reaction mechanism also involves a stereoretentive oxidative addition of the vinyl halide to a palladium(0) catalyst.
The preservation of stereochemistry is a hallmark of these palladium-catalyzed reactions, making them invaluable for the stereoselective synthesis of complex molecules from substrates like this compound.
Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions for Vinylic Bromides
| Reaction | Coupling Partner | Typical Catalyst/Co-catalyst | Key Advantage |
| Suzuki-Miyaura | Organoboron Reagent | Pd(0) complex (e.g., Pd(PPh3)4) | Mild conditions, functional group tolerance. chemie-brunschwig.ch |
| Sonogashira | Terminal Alkyne | Pd(0) complex / Cu(I) salt | Direct formation of enynes. libretexts.orgwikipedia.org |
| Heck | Alkene | Pd(0) complex | Forms substituted alkenes. |
Pericyclic Reactions and Rearrangements
The enol structure of this compound makes it a potential candidate for participation in pericyclic reactions, where electrons move in a cyclic transition state. The electron-rich double bond, influenced by the hydroxyl group, could act as a component in cycloaddition reactions. For instance, it could potentially serve as the 2π-electron component in a [4+2] Diels-Alder reaction or a [2+2] cycloaddition, although such reactivity is highly dependent on the reaction partner and conditions.
Rearrangements involving enols are also well-known. The presence of the bromine atom and the phenyl group could facilitate specific rearrangement pathways. While specific studies on the pericyclic reactions or rearrangements of this compound are not widely documented, the fundamental structure suggests possibilities for such transformations under thermal or photochemical conditions. The stability of the enol form relative to its keto tautomer, 2-bromoacetophenone, is a critical factor, as many reactions may proceed via the more stable keto form.
Advanced Spectroscopic and Structural Elucidation of Z 2 Bromo 1 Phenylethen 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of organic molecules in solution. For a molecule such as (Z)-2-Bromo-1-phenylethen-1-ol, NMR would be indispensable in confirming its stereochemistry and providing insights into its conformational preferences.
Two-dimensional (2D) NMR experiments are crucial for unambiguously establishing the stereochemistry of isomers. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful as they detect spatial proximities between protons.
For this compound, a key structural feature is the Z configuration, which places the phenyl group and the bromine atom on the same side of the carbon-carbon double bond. A NOESY or ROESY experiment would be expected to show a cross-peak between the vinylic proton and the ortho protons of the phenyl ring. This spatial correlation would provide definitive evidence for the Z geometry, as such a correlation would be absent or significantly weaker in the corresponding E isomer.
Hypothetical 2D NMR Data Interpretation for this compound:
| Interacting Protons | Expected NOESY/ROESY Correlation | Implication for Stereochemistry |
| Vinylic-H and Phenyl-H (ortho) | Strong | Confirms the Z configuration |
| Vinylic-H and Hydroxyl-H | Possible (depending on conformation) | Provides information on the orientation of the hydroxyl group |
In the absence of an isolable compound, computational chemistry offers a valuable tool for predicting spectroscopic parameters. Density Functional Theory (DFT) calculations can be employed to model the structure of this compound and predict its ¹H and ¹³C NMR chemical shifts and coupling constants. These theoretical values can then be compared with experimental data of related, stable compounds to validate the computational model. Such studies are instrumental in assigning the stereochemistry of newly synthesized molecules.
Predicted NMR Parameters (Illustrative): A computational model would likely predict a downfield chemical shift for the vinylic proton due to the deshielding effects of the adjacent phenyl group and bromine atom. The coupling constants between the vinylic proton and the phenyl protons would also provide information about the dihedral angles and, consequently, the preferred conformation of the phenyl ring relative to the enol double bond.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Hydrogen Bonding Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions.
For this compound, the IR and Raman spectra would be expected to exhibit characteristic stretching frequencies for the O-H and C=C bonds. The position of the O-H stretching band would be indicative of the extent of hydrogen bonding. A broad band in the region of 3200-3600 cm⁻¹ would suggest the presence of intermolecular hydrogen bonds.
The C=C stretching frequency, typically observed around 1650 cm⁻¹, would be influenced by conjugation with the phenyl ring. This conjugation would lead to a lower frequency compared to an unconjugated C=C bond. The analysis of these vibrational modes is also crucial for studying the keto-enol tautomerism. The presence of a strong carbonyl (C=O) stretching band around 1700 cm⁻¹ would indicate the presence of the keto tautomer, 2-bromo-1-phenylethanone.
Expected Vibrational Frequencies (Illustrative):
| Functional Group | Expected Frequency Range (cm⁻¹) | Structural Information |
| O-H (hydroxyl) | 3200 - 3600 | Presence of the enol form and hydrogen bonding |
| C=C (vinylic) | 1620 - 1660 | Confirmation of the double bond and conjugation |
| C=O (keto form) | ~1700 | Indicates the presence of the tautomeric keto form |
Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathway Analysis.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a characteristic doublet (M and M+2 peaks) of almost equal intensity.
The fragmentation of the molecular ion would likely proceed through several pathways, including the loss of a bromine radical, a hydroxyl radical, or a water molecule. The formation of a stable benzoyl cation (m/z 105) through cleavage of the C-C single bond would be a prominent fragmentation pathway.
Plausible Fragmentation Pathways (Illustrative):
| Fragment Ion (m/z) | Proposed Structure/Loss |
| [M-Br]⁺ | Loss of a bromine radical |
| [M-OH]⁺ | Loss of a hydroxyl radical |
| [C₇H₅O]⁺ (105) | Formation of the benzoyl cation |
| [C₆H₅]⁺ (77) | Phenyl cation |
X-ray Crystallography of Stable Derivatives for Solid-State Structure Elucidation and Intermolecular Interactions.
X-ray crystallography provides the most definitive structural information for crystalline compounds, including precise bond lengths, bond angles, and details of intermolecular interactions in the solid state.
Given the likely instability of this compound, it is improbable that a single crystal suitable for X-ray diffraction could be obtained. However, it is a common strategy to synthesize a stable derivative of an unstable compound for crystallographic analysis. For instance, converting the enol to its corresponding enol ether (e.g., by reaction with a methylating agent) could yield a more stable, crystalline compound.
An X-ray crystal structure of a stable derivative, such as the O-methyl ether of this compound, would unequivocally confirm the Z stereochemistry of the double bond. Furthermore, it would provide valuable data on the planarity of the molecule and the nature of any intermolecular interactions, such as halogen bonding or π-π stacking, in the solid state.
Theoretical and Computational Chemistry Studies of Z 2 Bromo 1 Phenylethen 1 Ol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the behavior of (Z)-2-bromo-1-phenylethen-1-ol. By solving approximations of the Schrödinger equation, these methods can determine the molecule's preferred three-dimensional structure, its stability relative to other isomers, and the distribution of electrons, which dictates its chemical reactivity.
Density Functional Theory (DFT) Studies for Optimized Molecular Geometry and Relative Stability
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying organic molecules. A DFT study of this compound would typically begin with a geometry optimization to find the lowest energy arrangement of its atoms.
For this compound, the key geometric parameters of interest are the bond lengths and angles around the C=C double bond, the orientation of the phenyl group, and the conformation of the hydroxyl group. It is expected that the molecule will exhibit a largely planar structure to maximize conjugation between the phenyl ring and the vinyl group, a feature observed in related molecules like styrene (B11656). colostate.eduacs.org The presence of the bulky bromine atom and the hydroxyl group in the (Z) configuration will likely lead to some steric strain, which might cause a slight twisting of the phenyl ring out of the plane of the double bond.
DFT calculations would also provide the total electronic energy of the molecule, allowing for comparisons of its stability against its (E)-isomer and its keto tautomer, 2-bromo-1-phenylacetaldehyde. Generally, the keto form of such compounds is significantly more stable than the enol form. comporgchem.comacs.org The calculations would quantify this energy difference, providing a value for the Gibbs free energy of tautomerization.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound
| Parameter | Predicted Value | Notes |
| C=C Bond Length | ~1.34 Å | Typical double bond length, slightly elongated due to conjugation. |
| C-O Bond Length | ~1.35 Å | Shorter than a typical single bond due to partial double bond character. |
| C-Br Bond Length | ~1.90 Å | Standard carbon-bromine single bond length. |
| Phenyl-Vinyl Dihedral Angle | 5-20° | A slight twist from planarity is expected to alleviate steric hindrance. researchgate.net |
| O-H Bond Length | ~0.97 Å | Typical hydroxyl bond length. |
Frontier Molecular Orbital (FMO) Analysis and Charge Distribution for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and localization of these orbitals are key predictors of a molecule's behavior as a nucleophile or an electrophile. youtube.comlibretexts.org
For this compound, the HOMO is expected to be a π-orbital with significant electron density on the C=C double bond and the phenyl ring, as well as the oxygen atom of the hydroxyl group. This indicates that the molecule would act as a nucleophile at these sites. The LUMO is likely to be a π*-antibonding orbital, with large coefficients on the carbon atoms of the double bond, making these sites susceptible to nucleophilic attack.
The introduction of substituents can significantly alter the energies of these frontier orbitals. taylorandfrancis.comrsc.org The electron-withdrawing bromine atom would be expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted vinyl alcohol. A detailed analysis of the charge distribution, often calculated using methods like Natural Bond Orbital (NBO) analysis, would reveal the partial positive and negative charges on each atom. This would show the polarization of bonds and help identify electrophilic and nucleophilic centers with greater precision.
Table 2: Predicted Frontier Molecular Orbital Properties for this compound
| Orbital | Predicted Energy (Arbitrary Units) | Primary Localization | Predicted Reactivity Role |
| HOMO | -6.5 eV | Phenyl Ring, C=C bond, Oxygen Atom | Nucleophilic/Electron Donating |
| LUMO | -1.0 eV | C=C bond, Phenyl Ring | Electrophilic/Electron Accepting |
| HOMO-LUMO Gap | 5.5 eV | - | Indicator of chemical reactivity and electronic transitions. |
Computational Modeling of Tautomerization Pathways and Transition States
The interconversion between the enol form, this compound, and its more stable keto tautomer is a crucial chemical process. Computational modeling can elucidate the mechanism of this tautomerization, calculate the energy barriers involved, and explore the influence of the surrounding environment.
Reaction Coordinate Analysis for Enol-Keto Isomerization Barriers
Keto-enol tautomerization typically proceeds through a transition state where a proton is transferred from the enol's oxygen to the α-carbon. psu.edu A reaction coordinate analysis computationally maps the energy of the system as it transforms from the enol to the keto form. This allows for the identification of the transition state structure and the calculation of the activation energy barrier for the isomerization.
For the uncatalyzed intramolecular proton transfer in this compound, a high activation barrier is expected, similar to that calculated for the tautomerization of vinyl alcohol to acetaldehyde. comporgchem.compsu.edu The transition state would likely involve a strained three-membered ring-like structure as the hydrogen atom moves between the oxygen and carbon atoms. Computational studies would precisely determine the geometry of this transition state and the energy required to reach it.
Evaluation of Solvation Effects and Catalytic Species on Reaction Energetics
The tautomerization process is highly sensitive to the molecular environment. Solvents and catalysts can dramatically lower the activation energy barrier. chemrxiv.orgnih.gov Computational models can simulate these effects.
Solvation Effects: Polar solvents can stabilize the more polar keto tautomer over the enol form. missouri.eduresearchgate.net Computational methods like the Polarizable Continuum Model (PCM) can be used to calculate the energies of the enol, keto, and transition state in different solvents, showing how solvent polarity affects the equilibrium and the reaction rate. comporgchem.com Protic solvents, like water or alcohols, can also act as catalysts by forming a hydrogen-bonded bridge, facilitating proton transfer through a lower-energy pathway. chemrxiv.org
Catalytic Species: Both acids and bases can catalyze enol-keto tautomerization. Computational studies can model the interaction of this compound with catalytic molecules (e.g., a water molecule, a hydronium ion, or a hydroxide (B78521) ion). These calculations would reveal a multi-step reaction mechanism with significantly lower activation barriers compared to the uncatalyzed intramolecular transfer. wordpress.com For instance, a water molecule can act as a proton shuttle, simultaneously donating a proton to the carbon and accepting a proton from the oxygen.
Conformational Landscape Analysis and Intramolecular Interactions
Even for a seemingly simple molecule, rotation around single bonds can lead to different conformers with varying energies. Conformational analysis explores this energy landscape to identify the most stable arrangements and the barriers to interconversion.
For this compound, the primary conformational flexibility arises from rotation around the C-C single bond connecting the phenyl ring to the vinyl group and the C-O single bond of the hydroxyl group. While conjugation favors a planar arrangement of the phenyl ring and the C=C bond, steric repulsion between the ortho-hydrogens of the phenyl ring and the atoms on the vinyl group can lead to a non-planar, twisted minimum energy structure. researchgate.netresearchgate.net Computational scans of the potential energy surface as a function of these rotational angles would identify the most stable conformers and the energy barriers separating them.
Prediction of Stable Conformers and Energy Minima
The conformational space of this compound is primarily defined by the orientation of the hydroxyl (-OH) group relative to the carbon-carbon double bond and the rotation of the phenyl group. Analogous to the parent vinyl alcohol, two principal planar conformers, syn and anti, can be postulated based on the dihedral angle of the H-O-C=C bond. In the syn conformer, the hydroxyl hydrogen is oriented towards the bromine atom, while in the anti conformer, it points away.
Computational studies on vinyl alcohol have consistently shown that the syn conformer is energetically favored over the anti conformer. For instance, high-level ab initio calculations predict the syn conformer of vinyl alcohol to be more stable by approximately 1.1-1.27 kcal/mol. rsc.orgresearchgate.net This preference is often attributed to stabilizing interactions, such as those between the hydroxyl proton and the electron density of the double bond.
For this compound, a similar preference for a syn-like arrangement of the O-H bond relative to the C=C bond is expected. The presence of the bulky phenyl and bromo substituents introduces additional steric and electronic factors that influence the precise rotational barriers and energy differences between conformers. The rotation of the phenyl group relative to the vinyl plane represents another key conformational variable. The energy minimum would likely correspond to a conformation where the phenyl ring is twisted out of the vinyl plane to minimize steric clashes with the bromo and hydroxyl groups.
To definitively determine the stable conformers and their relative energies, a systematic conformational search using quantum mechanical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), would be necessary. Such a search would involve rotating the key dihedral angles (H-O-C=C and C-C-C=C) and calculating the potential energy surface to locate the global and local energy minima.
Table 1: Hypothetical Relative Energies of this compound Conformers Based on Analogous Systems
| Conformer | Key Dihedral Angle (H-O-C=C) | Expected Relative Energy (kcal/mol) | Plausible Stabilizing/Destabilizing Factors |
| syn-like | ~0° | 0.0 (most stable) | Potential for intramolecular hydrogen bonding; favorable electrostatic interactions. |
| anti-like | ~180° | > 1.5 | Increased steric repulsion between the hydroxyl group and the phenyl ring. |
| Gauche | ~60°/300° | Intermediate | Balance between stabilizing and destabilizing interactions. |
Note: The data in this table is hypothetical and based on extrapolations from computational studies on simpler vinyl alcohols. Specific energy values for this compound would require dedicated quantum chemical calculations.
Quantum Chemical Calculations of Hydrogen Bonding and Halogen Bonding Interactions
Non-covalent interactions play a crucial role in determining the structure, stability, and reactivity of molecules. In this compound, both hydrogen bonding and halogen bonding are of significant interest.
Hydrogen Bonding:
The hydroxyl group in this compound can act as a hydrogen bond donor. Intramolecularly, a hydrogen bond can potentially form between the hydroxyl proton and the bromine atom in the syn-like conformer (O-H···Br). The geometry of the (Z)-isomer places these two groups in proximity, making such an interaction plausible. Computational studies on similar systems, such as 2-halophenols, have investigated the nature of intramolecular O-H···X (X = halogen) hydrogen bonds. scielo.org.mx The strength of such a bond would depend on the O-H···Br angle and distance, which can be precisely calculated using quantum chemical methods.
Intermolecularly, the hydroxyl group can participate in hydrogen bonding with other molecules of this compound or with solvent molecules. These interactions are fundamental to the bulk properties of the compound. Quantum chemical calculations can be employed to model dimers or larger clusters of the molecule to quantify the strength and geometry of these intermolecular hydrogen bonds.
Halogen Bonding:
A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov This occurs due to the presence of a region of positive electrostatic potential, known as a "σ-hole," on the halogen atom opposite to the covalent bond. wiley-vch.de The bromine atom in this compound, being covalently bonded to a carbon atom, is capable of forming halogen bonds.
The strength of the halogen bond is influenced by the electron-withdrawing nature of the group attached to the halogen. youtube.com In this molecule, the sp²-hybridized carbon of the vinyl group influences the electrophilicity of the bromine atom. Quantum chemical calculations, particularly those involving analysis of the molecular electrostatic potential (MEP) surface, can visualize the σ-hole on the bromine atom and predict its propensity to engage in halogen bonding.
Potential halogen bond acceptors could be the oxygen atom of the hydroxyl group in a neighboring molecule (C-Br···O) or the π-system of the phenyl ring. Theoretical studies on halogen bonding in various molecular systems have provided detailed insights into the nature and strength of these interactions. nih.govnih.gov For this compound, computational modeling of intermolecular complexes would be essential to characterize the geometry and energy of potential halogen bonding motifs.
Table 2: Potential Non-Covalent Interactions in this compound for Computational Investigation
| Interaction Type | Donor | Acceptor | Conformer/Orientation | Computational Methods for Analysis |
| Intramolecular Hydrogen Bond | O-H | Br | syn-like | Atoms in Molecules (AIM), Natural Bond Orbital (NBO) Analysis |
| Intermolecular Hydrogen Bond | O-H | O (of another molecule) | Dimer/Cluster | Supermolecular calculations with basis set superposition error (BSSE) correction |
| Intermolecular Halogen Bond | C-Br | O (of another molecule) | Dimer/Cluster | Molecular Electrostatic Potential (MEP) analysis, Symmetry-Adapted Perturbation Theory (SAPT) |
| Intermolecular Halogen Bond | C-Br | π-system of phenyl ring | Dimer/Cluster | MEP analysis, SAPT |
Note: This table outlines potential areas of computational research for this compound based on established principles of non-covalent interactions.
Applications of Z 2 Bromo 1 Phenylethen 1 Ol As a Versatile Synthetic Building Block
Stereodefined Construction of Substituted Styrene (B11656) Derivatives and Other Olefins
The controlled generation of the (Z)-2-bromo-1-phenylethen-1-ol intermediate opens potential pathways for the stereodefined synthesis of highly substituted olefins, including styrene derivatives. This strategy relies on trapping the geometrically defined enolate to perform subsequent carbon-carbon bond-forming reactions that retain the double bond's configuration.
A plausible, though not yet extensively documented, approach involves a two-step sequence. First, the kinetic deprotonation of α-bromoacetophenone would generate the (Z)-enolate. This reactive intermediate could then be trapped with an electrophilic reagent, such as a triflating agent (Tf₂O), to form a stable (Z)-enol triflate. Such enol triflates are well-established partners in transition-metal-catalyzed cross-coupling reactions. A subsequent stereoretentive Suzuki or Stille cross-coupling with an organoboron or organotin reagent could then furnish the desired tetrasubstituted styrene derivative with a defined (Z)-geometry.
The stereodefined olefins produced through methodologies involving this compound can serve as valuable precursors for synthesizing more complex molecular architectures. These olefinic products are ideal substrates for powerful synthetic transformations such as olefin metathesis and further cross-coupling reactions.
For instance, a substituted styrene derivative synthesized with precise (Z)-stereochemistry could participate in a ring-closing metathesis (RCM) reaction if tethered to another alkene, leading to the formation of complex cyclic and macrocyclic structures. Alternatively, it could be used in cross-metathesis (CM) to couple with other olefins, providing a modular approach to elaborate molecular scaffolds. The defined stereochemistry of the initial double bond is crucial as it can influence the stereochemical outcome of these subsequent transformations, allowing for the construction of intricate target molecules with high levels of precision.
Role in the Synthesis of Diverse Organic Molecules
The reactive nature of the this compound intermediate makes it a valuable tool in the synthesis of a wide range of organic compounds, from chiral molecules to complex heterocyclic systems.
The generation of a planar enolate intermediate from α-bromoacetophenone provides a classic platform for asymmetric synthesis. By employing a chiral environment during the enolate's reaction with an electrophile, it is possible to control the facial selectivity of the bond formation, leading to the creation of a new stereocenter. One of the most effective methods for achieving this is through chiral phase-transfer catalysis (PTC). nih.govphasetransfer.com
In this approach, the enolate is generated in a biphasic system in the presence of a chiral quaternary ammonium (B1175870) salt, often derived from cinchona alkaloids. phasetransfer.com The catalyst forms a tight, chiral ion pair with the enolate, effectively shielding one of its prochiral faces. nih.gov An incoming electrophile, such as an alkyl halide, is then directed to the more accessible face, resulting in the formation of an α-substituted ketone with high enantiomeric excess. nih.govuwo.ca This method provides a powerful tool for the catalytic, asymmetric α-alkylation of ketones, transforming a simple prochiral starting material into a valuable chiral building block. ekb.eg
Table 1: Examples of Asymmetric Phase-Transfer Catalyzed Alkylation of Prochiral Enolates This table presents representative examples of the asymmetric alkylation of enolates derived from glycine (B1666218) imines and indanones, which serve as established models for the reactivity of prochiral enolates like the one derived from α-bromoacetophenone.
| Starting Material | Electrophile | Chiral Catalyst | Product | Yield (%) | ee (%) | Ref. |
|---|---|---|---|---|---|---|
| Benzophenone imine of glycine tert-butyl ester | Benzyl Bromide | (S)-N-(4-(Trifluoromethyl)benzyl)cinchoninium bromide | (R)-Phenylalanine derivative | 95 | 81 | nih.gov |
| 1-Indanone | Methyl Iodide | N-(p-Trifluoromethyl)benzyl cinchoninium bromide | (R)-2-Methyl-1-indanone | 95 | 92 | phasetransfer.com |
| Benzophenone imine of glycine tert-butyl ester | Ethyl Iodide | (S,S)-3,4,5-Trifluorophenyl-NAS-bromide | (R)-Norvaline derivative | 94 | 98 | nih.gov |
α-Haloketones are foundational building blocks for the synthesis of numerous heterocyclic systems, particularly those containing oxygen. mdpi.comnih.gov The reactions often leverage the dual electrophilic nature of the α-haloketone, or the nucleophilicity of its enolate form.
A prominent application is in the synthesis of substituted furans and benzofurans. In the Feist-Benary furan (B31954) synthesis, an α-haloketone reacts with the enolate of a β-dicarbonyl compound, leading to a 1,4-dicarbonyl intermediate that cyclizes to form a furan. researchgate.net More directly, the reaction of α-bromoacetophenone with various phenols in the presence of a base provides a straightforward route to benzofurans. In this process, the phenoxide ion acts as a nucleophile, displacing the bromide. The resulting intermediate then undergoes an intramolecular aldol-type condensation and dehydration to furnish the aromatic benzofuran (B130515) ring system. nih.gov This method is highly versatile, allowing for the synthesis of a wide array of substituted benzofurans by simply varying the phenolic starting material.
Table 2: Synthesis of Substituted Benzofurans from α-Bromoacetophenone and Phenols
| Phenolic Reactant | Base | Product | Yield (%) | Ref. |
|---|---|---|---|---|
| Salicylaldehyde | K₂CO₃ | 2-Benzoylbenzofuran | 85 | nih.gov |
| 2-Hydroxyacetophenone | K₂CO₃ | 2-Benzoyl-3-methylbenzofuran | 80 | nih.gov |
| 1,5-Dihydroxynaphthalene | K₂CO₃ | Naphtho[2,1-b:6,5-b']difuran derivative | 75 | nih.gov |
| 2-Hydroxy-1-naphthaldehyde | K₂CO₃ | 2-Benzoylnaphtho[2,1-b]furan | 90 | nih.gov |
Development of Novel Reaction Methodologies
The unique reactivity of the α-bromoacetophenone/ this compound system makes it an ideal candidate for the development of novel reaction methodologies that build molecular complexity in a highly efficient manner.
The ability of α-bromoacetophenone to act as both a nucleophile (via its enolate) and an electrophile (at two distinct sites) allows for its seamless integration into cascade and multicomponent reactions. These processes, which form multiple chemical bonds in a single synthetic operation, are highly valued for their efficiency and atom economy.
A representative cascade could be initiated by the base-promoted formation of the enolate of α-bromoacetophenone. This nucleophilic enolate can then react with an aldehyde in an aldol (B89426) addition. The resulting β-hydroxy-α-bromo ketone is a highly functionalized intermediate primed for subsequent transformations. For example, treatment with a stronger base could induce an intramolecular Sₙ2 reaction, where the newly formed alkoxide displaces the bromide to form a reactive α,β-epoxyketone. This epoxide can then be trapped by another nucleophile, leading to a complex polyfunctionalized product in a single, streamlined sequence. Such strategies capitalize on the latent reactivity of the molecule to drive the formation of complex structures without the need for isolating intermediates.
Catalyst Development for Efficient and Selective Transformations of Vinylic Halides
The transformation of vinylic halides is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high degrees of control. The development of novel catalysts is crucial for enhancing the efficiency and selectivity of these reactions.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium complexes are among the most extensively studied catalysts for the functionalization of vinylic halides. The versatility of palladium catalysis is evident in its application in various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. For substrates like this compound, the design of ligands for the palladium center is critical to prevent undesired side reactions, such as oxidation or elimination of the hydroxyl group.
Recent advancements have focused on the development of bulky and electron-rich phosphine (B1218219) ligands that stabilize the palladium(0) active species and facilitate the oxidative addition step, which is often rate-limiting. Furthermore, the use of N-heterocyclic carbenes (NHCs) as ligands has shown to enhance catalytic activity and stability, allowing for lower catalyst loadings and broader substrate scope.
Nickel-Catalyzed Transformations:
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium catalysis. Nickel catalysts are particularly effective in the cross-coupling of vinylic halides with a wide range of organometallic reagents and nucleophiles. One of the key advantages of nickel is its ability to activate C-Br bonds that are often unreactive under palladium catalysis.
Current research in nickel catalysis for vinylic halide transformation is focused on the development of well-defined pre-catalysts that are air- and moisture-stable, simplifying their handling and application. Ligand design also plays a crucial role, with studies exploring the impact of ligand steric and electronic properties on the catalytic cycle to achieve high selectivity and prevent homo-coupling of the starting materials. For instance, nickel-catalyzed Suzuki-Miyaura couplings have been successfully employed for the synthesis of highly substituted alkenes from vinylic bromides. nih.govnih.govorganic-chemistry.org
Copper-Catalyzed Cross-Coupling Reactions:
Copper-catalyzed reactions, particularly in the context of C-N and C-O bond formation, have garnered significant attention. These reactions provide a direct route to functionalized enamines and enol ethers from vinylic halides. The development of new ligand systems for copper, such as diamines and phenanthrolines, has been instrumental in improving the efficiency and scope of these transformations.
A significant challenge in copper-catalyzed reactions of hydroxyl-substituted vinylic halides is the potential for coordination of the hydroxyl group to the metal center, which can inhibit catalysis. Research is therefore directed towards the development of catalytic systems that can operate effectively in the presence of such functional groups, often through the use of appropriate bases and solvents that can modulate the reactivity of the catalyst and the substrate.
Photoredox Catalysis:
More recently, the merger of photoredox catalysis with transition-metal catalysis has opened up new avenues for the transformation of vinylic halides under exceptionally mild conditions. This dual catalytic approach utilizes visible light to generate highly reactive radical intermediates from the vinylic halide, which then engage in the catalytic cycle of a transition metal, such as nickel. This strategy has been successfully applied to a variety of C-C and C-heteroatom bond-forming reactions, offering a powerful tool for the functionalization of complex molecules bearing sensitive functional groups. d-nb.info
The table below summarizes some of the key catalyst systems and their applications in the transformation of vinylic halides, providing a glimpse into the ongoing efforts to develop more efficient and selective synthetic methodologies.
| Catalyst System | Ligand | Reaction Type | Substrate Scope | Key Features |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | Suzuki-Miyaura Coupling | Aryl and vinyl boronic acids | High efficiency for C(sp²)-C(sp²) bond formation. |
| NiCl₂(PCy₃)₂ | Tricyclohexylphosphine | Suzuki-Miyaura Coupling | Aryl boronic acids | Cost-effective, air-stable pre-catalyst. nih.gov |
| CuI / Phenanthroline | N,N-chelating ligand | Ullmann-type C-N Coupling | Amines, amides | Effective for C-N bond formation. |
| Ir(ppy)₃ / NiCl₂·glyme | - | Photoredox/Nickel Dual Catalysis | Alkyl radicals, nucleophiles | Mild reaction conditions, broad functional group tolerance. |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Heck Reaction | Alkenes | Stereoselective synthesis of substituted alkenes. |
Structure Reactivity Relationships in Brominated Enol Systems: Comparative Studies
Impact of Bromine Position and Stereochemistry on Enol Stability and Reactivity
The stability of an enol is a delicate balance of several factors, including hyperconjugation, inductive effects, and intramolecular interactions. The position and stereochemistry of a substituent, such as a bromine atom, can significantly perturb this balance, thereby influencing the enol's kinetic and thermodynamic properties.
In the case of (Z)-2-Bromo-1-phenylethen-1-ol, the bromine atom is positioned on the second carbon of the ethenyl group, with a Z (zusammen) configuration, meaning the higher priority substituents (bromine and the phenyl group) are on the same side of the double bond. This specific arrangement has profound implications for the molecule's stability and reactivity profile.
This steric strain in the (Z)-isomer can, in turn, influence its reactivity. For instance, reactions involving nucleophilic attack at the double bond might be sterically hindered. Conversely, the proximity of the bromine and hydroxyl groups in the (Z)-conformation could facilitate specific intramolecular reactions or influence the acidity of the enolic proton through space interactions.
| Feature | Impact on this compound |
| Inductive Effect of Bromine | Electron-withdrawing, potentially destabilizing the double bond. |
| Resonance Effect of Bromine | Electron-donating, can partially stabilize the π-system. |
| Stereochemistry (Z-isomer) | Potential for steric hindrance between the bromine and phenyl groups, possibly increasing ground-state energy. May influence reaction pathways and enol acidity. |
Influence of Aromatic Substituents on Electronic Properties and Tautomeric Preferences
The electronic properties of the phenyl ring in 2-bromo-1-phenylethen-1-ol play a crucial role in determining the stability of the enol form relative to its keto tautomer (2-bromo-1-phenyl-ethanone). Aromatic substituents can modulate the electron density of the entire molecule through resonance and inductive effects, thereby influencing the keto-enol equilibrium.
Electron-donating groups (EDGs) on the phenyl ring, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, increase the electron density of the aromatic ring and, by extension, the conjugated system of the enol. This increased electron delocalization generally stabilizes the enol form, shifting the tautomeric equilibrium in its favor.
Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the phenyl ring and the enol's conjugated system. This destabilization of the enol form typically favors the keto tautomer.
The position of the substituent on the phenyl ring (ortho, meta, or para) also dictates the extent of its electronic influence. Para-substituents generally exert the strongest resonance effects due to direct conjugation with the vinyl group, while ortho-substituents can introduce steric effects in addition to their electronic contributions.
| Aromatic Substituent Type | Effect on Phenyl Ring | Influence on Enol Stability | Predicted Tautomeric Preference |
| Electron-Donating (e.g., -OCH₃) | Increases electron density | Stabilizes the enol form | Favors Enol |
| **Electron-Withdrawing (e.g., -NO₂) ** | Decreases electron density | Destabilizes the enol form | Favors Keto |
Comparative Analysis with (E)-2-Bromo-1-phenylethen-1-ol: Synthesis and Reactivity Discrepancies
A direct comparison between the (Z) and (E) isomers of 2-bromo-1-phenylethen-1-ol highlights the critical role of stereochemistry in determining their synthesis and chemical behavior.
Synthesis: The stereoselective synthesis of vinyl bromides often depends on the chosen synthetic route and reaction conditions. For instance, the addition of bromine to phenylacetylene (B144264) can potentially lead to a mixture of (Z) and (E) isomers, with the ratio being influenced by factors such as the solvent, temperature, and the presence of catalysts. Stereospecific methods, such as the hydrobromination of a suitable precursor with a defined stereochemistry, might be employed to favor the formation of one isomer over the other. The synthesis of the pure (Z)-isomer can be challenging due to its potential thermodynamic instability compared to the (E)-isomer.
Reactivity: The different spatial arrangements of the bromine and phenyl groups in the (Z) and (E) isomers are expected to lead to significant differences in their reactivity.
Steric Hindrance: As previously mentioned, the (Z)-isomer is likely to exhibit greater steric hindrance towards incoming reagents compared to the (E)-isomer, where the bulky groups are further apart. This could result in slower reaction rates for the (Z)-isomer in certain transformations.
Intramolecular Interactions: The proximity of the bromine and hydroxyl groups in the (Z)-isomer could facilitate intramolecular hydrogen bonding or other through-space interactions that are not possible in the (E)-isomer. These interactions can influence the acidity of the enolic proton and the molecule's conformational preferences, thereby affecting its reactivity.
Stability of Intermediates: The stereochemistry of the starting enol can dictate the stereochemistry of reaction intermediates and transition states, leading to different product distributions. For example, in reactions where a carbocation intermediate is formed, the initial geometry of the double bond can influence the facial selectivity of subsequent nucleophilic attack.
| Isomer | Key Structural Feature | Predicted Impact on Synthesis | Predicted Impact on Reactivity |
| This compound | Bromine and phenyl group on the same side | Potentially less thermodynamically stable, challenging to synthesize stereoselectively. | Increased steric hindrance, potential for intramolecular interactions affecting acidity and reaction pathways. |
| (E)-2-Bromo-1-phenylethen-1-ol | Bromine and phenyl group on opposite sides | Generally more thermodynamically stable, potentially easier to synthesize in a pure form. | Less steric hindrance, leading to potentially faster reaction rates. Different stereochemical outcomes in reactions. |
Future Directions and Emerging Research Avenues for Z 2 Bromo 1 Phenylethen 1 Ol Research
Development of Novel Catalytic and Asymmetric Synthetic Routes
The synthesis of highly functionalized and stereochemically defined vinyl bromides is a significant area of interest in organic chemistry. Future research will likely focus on developing novel catalytic and asymmetric routes to access compounds like (Z)-2-bromo-1-phenylethen-1-ol with high precision.
One promising direction is the advancement of transition-metal-catalyzed methods. For instance, palladium-catalyzed conversions of aryl and vinyl triflates to the corresponding bromides have proven effective. researchgate.net Future work could adapt these methods for the stereoselective synthesis of enol bromides from enol triflates. Similarly, catalytic anti-Markovnikov hydrobromination of alkynes presents a viable route to terminal E-alkenyl bromides, and further development could lead to methods applicable to internal alkynes to generate trisubstituted vinyl bromides with high regio- and diastereoselectivity. organic-chemistry.org
The development of asymmetric catalytic systems is crucial for accessing chiral derivatives of this compound. Chiral ligands in combination with transition metals could enable the enantioselective synthesis of related chiral enols or their precursors. The exploration of organocatalysis also presents a metal-free alternative for these transformations.
| Catalytic Approach | Potential Substrates | Key Advantages |
| Palladium-Catalyzed Bromination | Enol Triflates | Mild reaction conditions, good to excellent yields. researchgate.net |
| Copper-Catalyzed Halogen Exchange | Alkenyl Iodides | Full retention of double bond geometry. |
| Ruthenium-Catalyzed Hydrohalogenation | Alkynes | Provides Markovnikov products under mild conditions. organic-chemistry.org |
| Asymmetric Organocatalysis | α,β-Unsaturated Aldehydes/Ketones | Metal-free, potential for high enantioselectivity. |
Exploration of Photochemical and Electrochemical Transformations for Functionalization
The inherent reactivity of the vinyl bromide moiety makes this compound an ideal candidate for photochemical and electrochemical functionalization. These methods offer green and efficient alternatives to traditional chemical transformations.
Photochemical Transformations: Visible-light photoredox catalysis has emerged as a powerful tool for the activation of vinyl halides. nih.govacs.org Irradiation in the presence of a suitable photocatalyst can generate highly reactive vinyl radicals from the C-Br bond. nih.govacs.org These radicals can then participate in a variety of bond-forming reactions, such as C-C and C-heteroatom couplings. Future research could explore the trapping of these vinyl radicals with various nucleophiles and radical acceptors to synthesize a diverse range of derivatives. Furthermore, catalyst-free photochemical reactions, potentially initiated by halogen-bonding interactions, could provide a sustainable route to functionalized vinyl compounds. rsc.org
Electrochemical Transformations: Electrochemistry offers another avenue for the controlled functionalization of vinyl bromides. Electrochemical methods can be used to generate vinyl radicals or other reactive intermediates under mild conditions, avoiding the use of harsh chemical reagents. acs.org For instance, the electrochemical reductive cross-coupling of vinyl bromides with alkyl halides has been demonstrated as an effective method for C-C bond formation. nih.govnih.gov Future studies could investigate the intramolecular cyclization of derivatives of this compound initiated by electrochemical reduction. Additionally, electrochemical S-vinylation of sulfinamides with β-bromostyrenes suggests the potential for forming C-S bonds from similar vinyl bromide precursors. rsc.org
| Transformation Type | Key Intermediates | Potential Products |
| Photoredox Catalysis | Vinyl Radicals | Alkenes, vinyl sulfides, functionalized styrenes. nih.govrsc.org |
| Electrochemical Reduction | Vinyl Radicals/Anions | Dienes, functionalized olefins. nih.govresearchgate.net |
| Halogen-Bonding Assisted Photochemistry | Vinyl Radicals | Vinyl sulfides. rsc.org |
Advanced Computational Studies on Solvation Dynamics and Complex Reaction Networks
Due to the likely transient nature of enols like this compound, computational chemistry will be an indispensable tool for understanding their properties and reactivity.
Solvation Dynamics: The stability and reactivity of enols are highly dependent on their solvent environment. orientjchem.org Advanced computational methods, such as density functional theory (DFT) combined with implicit or explicit solvent models, can provide detailed insights into the solvation dynamics of this compound. orientjchem.org These studies can elucidate the role of hydrogen bonding and other non-covalent interactions in stabilizing the enol form and influencing its tautomeric equilibrium with the corresponding keto form. acs.org
Complex Reaction Networks: Computational studies can map out the complex reaction networks associated with the formation and subsequent reactions of this compound. rsc.orgescholarship.org By calculating the potential energy surfaces of various reaction pathways, researchers can predict the most likely products and intermediates. smu.edu This can guide the design of experiments to trap reactive intermediates or favor the formation of desired products. For example, computational analysis can help in understanding the mechanisms of photochemical and electrochemical reactions by modeling the behavior of the excited states and radical intermediates involved. researchgate.net
| Computational Method | Area of Investigation | Key Insights |
| Density Functional Theory (DFT) | Tautomeric Equilibria, Reaction Mechanisms | Relative stability of keto-enol forms, transition state energies. orientjchem.org |
| Ab Initio Molecular Dynamics (AIMD) | Solvation Effects, Reaction Dynamics | Influence of solvent on reaction pathways, identification of transient species. escholarship.org |
| Semiempirical Methods (e.g., AM1) | Thermodynamic Acidities | Prediction of pKa values. cdnsciencepub.com |
Potential Applications in Specialized Monomer Synthesis for Advanced Materials
The unique combination of a vinyl bromide and an enol functional group in this compound suggests its potential as a specialized monomer for the synthesis of advanced materials.
The vinyl bromide moiety can participate in various polymerization reactions, including radical polymerization and transition-metal-catalyzed cross-coupling polymerizations. pschemicals.comwikipedia.org The presence of the enol or its corresponding keto form could introduce desirable properties into the resulting polymer, such as increased polarity, hydrophilicity, or the ability to participate in post-polymerization modifications.
For instance, copolymerization of a protected form of this compound with other vinyl monomers could lead to functionalized polymers. researchgate.netresearchgate.netfigshare.com The bromo- and hydroxyl functionalities could then be used as handles for further chemical transformations, allowing for the synthesis of graft copolymers or the attachment of specific functional groups. Such materials could find applications in areas like drug delivery, coatings, and specialty plastics. The reactivity of vinyl groups in monomers like itaconic acid for post-polymerization modifications highlights a similar potential for this compound. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
